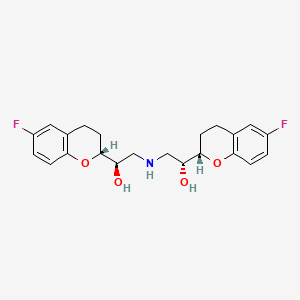
左旋比武洛尔
描述
Levonebivolol, also known as R 67145, is an enantiomer of Nebivolol which is a β1 receptor blocker with vasodilating properties . It is used in the treatment of hypertension .
Molecular Structure Analysis
Levonebivolol has a molecular formula of C22H25F2NO4 and an average mass of 405.435 Da . It is a racemic mixture of 2 enantiomers where one is a beta adrenergic antagonist and the other acts as a cardiac stimulant without beta adrenergic activity .
科学研究应用
Cardiovascular Disease Management
Nebivolol is widely used for the treatment of chronic cardiovascular diseases due to its selective beta-blocking properties. It has been shown to improve blood pressure levels in patients with arterial hypertension through mechanisms such as endothelium-dependent vasodilation .
Hypertension Treatment
It is approved for the treatment of hypertension in the US and Europe. Nebivolol acts by additional mechanisms such as nitric oxide activity on smooth muscle cells, which helps in decreasing blood pressure .
Heart Failure Therapy
In Europe, Nebivolol is also approved for the treatment of heart failure. Its distinct pharmacological profile makes it a suitable option for patients with this condition .
Enhancement of Oral Bioavailability
Due to its poor solubility and low bioavailability, research has been conducted to improve Nebivolol’s dissolution performance and oral bioavailability through self-nanoemulsion (SNE) and cyclodextrin (CD) complexation .
Arrhythmia Management
Nebivolol has been reviewed for its potential in treating arrhythmias, offering a new avenue for managing this condition .
Vascular Resistance Reduction
In a comparative study, Nebivolol was found to reduce systemic vascular resistance index significantly, which is beneficial in managing conditions like high blood pressure .
作用机制
Target of Action
Nebivolol primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys and play a crucial role in the regulation of heart rate, heart contractility, and blood pressure .
Mode of Action
Nebivolol acts as a selective beta-1 adrenergic receptor antagonist . It blocks the action of endogenous catecholamines (epinephrine and norepinephrine) on beta-1 adrenergic receptors, thereby decreasing heart rate and blood pressure . Additionally, nebivolol has been found to stimulate the production of nitric oxide, leading to vasodilation .
Biochemical Pathways
Nebivolol’s action affects several biochemical pathways. Its antagonistic effect on beta-1 adrenergic receptors reduces the production of cyclic adenosine monophosphate (cAMP), leading to a decrease in heart rate and contractility . Furthermore, nebivolol’s ability to stimulate nitric oxide production leads to vasodilation, reducing peripheral vascular resistance . It also impacts the TGF-β/Smad/p53 signaling pathways, which are involved in cell growth and apoptosis .
Pharmacokinetics
Nebivolol exhibits a variable oral bioavailability ranging from 12% to 96% in subjects characterized as extensive and poor debrisoquine hydroxylators . It is primarily metabolized in the liver via CYP2D6 . The plasma protein binding of nebivolol is approximately 98%, and its elimination half-life ranges from 12 to 19 hours in extensive and poor CYP2D6 metabolizers . Nebivolol is excreted via the kidneys and feces .
Action Environment
Environmental factors can influence the action, efficacy, and stability of nebivolol. For instance, the thermal stability of nebivolol has been investigated under various conditions, revealing important stability performance for its dispensation in pharmaceutical manufacturing . Furthermore, nebivolol’s effectiveness can be influenced by individual patient factors such as genetic variations in the CYP2D6 enzyme, which can affect its metabolism and consequently its therapeutic effects .
安全和危害
Levonebivolol is generally safe for use, but like all medications, it may have side effects. Patients should not abruptly stop taking this medication as this may lead to exacerbation of coronary artery disease . Diabetic patients should monitor their blood glucose levels as beta blockers may mask signs of hypoglycemia .
属性
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-YHDSQAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levonebivolol | |
CAS RN |
118457-16-2, 118457-14-0 | |
| Record name | (-)-Nebivolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118457-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebivolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118457-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levonebivolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVONEBIVOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does nebivolol differ from traditional β-blockers in its mechanism of action?
A1: While nebivolol shares the β1-adrenergic receptor antagonist activity with traditional β-blockers, it also exhibits vasodilatory properties not commonly seen in this drug class. This vasodilation is primarily attributed to its ability to enhance nitric oxide (NO) production and release from endothelial cells [, , ].
Q2: What is the role of nitric oxide in nebivolol's vasodilatory effects?
A2: Nebivolol promotes vasodilation by increasing the bioavailability of NO, a potent vasodilator [, ]. This occurs through multiple mechanisms, including the activation of endothelial nitric oxide synthase (eNOS), which catalyzes NO production [, ]. Additionally, nebivolol may also reduce NO degradation, further contributing to its vasodilatory effects [].
Q3: Are there other mechanisms contributing to nebivolol's vasodilatory properties?
A3: Research suggests that in addition to NO-mediated vasodilation, nebivolol may also act on other pathways. Studies have implicated β3-adrenergic receptor agonism [, , , , ] and modulation of ATP-sensitive potassium (KATP) channels [] in its vasodilatory effects. Further research is needed to fully elucidate the contribution of these alternative pathways.
Q4: Does nebivolol affect both arteries and veins?
A4: Yes, nebivolol has been shown to exert vasodilatory effects on both arteries and veins [, ]. Studies have demonstrated nebivolol's ability to induce relaxation in isolated arteries, including the aorta, carotid artery, femoral artery, and renal artery []. Additionally, research utilizing the dorsal hand vein technique has confirmed its venodilatory effects in humans [].
Q5: What is the molecular structure of nebivolol?
A5: Nebivolol is a racemic mixture composed of two enantiomers: (S,R,R,R)-nebivolol (D-nebivolol) and (R,S,S,S)-nebivolol (L-nebivolol). The chemical formula for nebivolol is C22H25F2NO4, and its molecular weight is 405.43 g/mol.
Q6: What are the preclinical findings regarding nebivolol's effects on vascular smooth muscle cells?
A8: Nebivolol has shown promising antiproliferative effects on vascular smooth muscle cells in preclinical studies [, ]. This property may contribute to its potential in reducing in-stent restenosis, a complication following percutaneous coronary intervention characterized by excessive neointimal proliferation [].
Q7: What is the evidence for nebivolol's beneficial effects in heart failure?
A9: Clinical trials have demonstrated that nebivolol can improve cardiac function in patients with heart failure [, , , ]. These benefits include improvements in left ventricular ejection fraction, left ventricular volumes, and exercise capacity [, , ]. Nebivolol's unique vasodilatory properties, in addition to its β1-blocking effects, are thought to contribute to these improvements.
Q8: Has nebivolol shown efficacy in preclinical models of other diseases?
A10: Yes, research suggests that nebivolol may hold therapeutic potential beyond hypertension and heart failure. Preclinical studies have shown promising results for nebivolol in models of melanoma, where it demonstrated antitumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


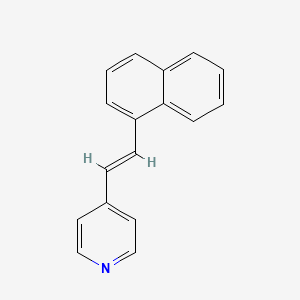

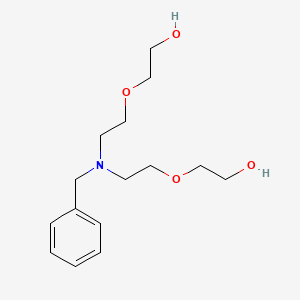
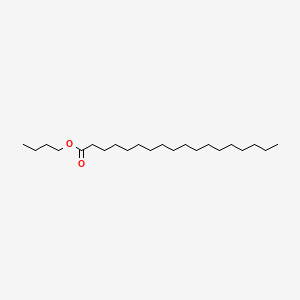
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
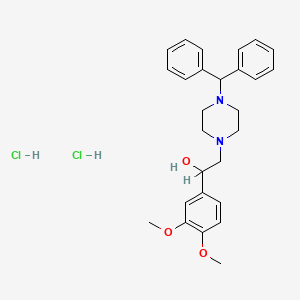
![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)
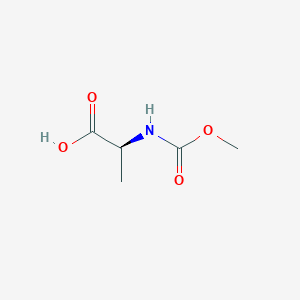
![3-[5-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-6-methoxy-quinolin-2-ol](/img/structure/B1677931.png)


![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)
